![molecular formula C13H9ClN2OS B6200208 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 156424-48-5](/img/no-structure.png)
2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C13H8Cl2N2OS. It has an average mass of 311.186 Da and a monoisotopic mass of 309.973450 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, there are studies on similar compounds. For example, a study reported the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves the reaction of 2-amino-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one with chloromethyl methyl ether in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one", "Chloromethyl methyl ether", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "To a solution of 2-amino-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one in a suitable solvent, add the base and stir the mixture.", "Slowly add chloromethyl methyl ether to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for a suitable amount of time.", "Cool the reaction mixture and isolate the product by filtration or other suitable method.", "Purify the product by recrystallization or other suitable method." ] } | |
156424-48-5 | |
Molekularformel |
C13H9ClN2OS |
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-11-15-9-6-10(8-4-2-1-3-5-8)18-12(9)13(17)16-11/h1-6H,7H2,(H,15,16,17) |
InChI-Schlüssel |
GVNINDVYYMFZJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)CCl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.